1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound that features a hexahydropyrimidine ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine . This reaction proceeds through a Mannich reaction mechanism, leading to the formation of the hexahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hexahydropyrimidine derivatives.
Scientific Research Applications
1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antitumor and anti-inflammatory properties.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core but differ in their fused ring structures and substituents.
Dihydropyrimidine-2,4-dione derivatives: These compounds have a similar pyrimidine ring but lack the hexahydro structure.
Uniqueness
1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to its hexahydropyrimidine ring fused with a phenyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern and structural features make it a valuable compound for various applications in medicinal chemistry and industrial synthesis.
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-8-3-4-9(13)7-10(8)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6,13H2,1H3,(H,14,16,17) |
InChI Key |
JVRFNGFPBQNEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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